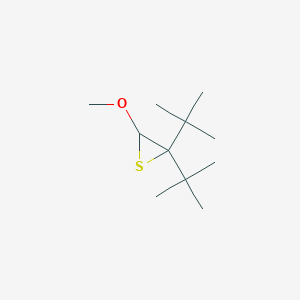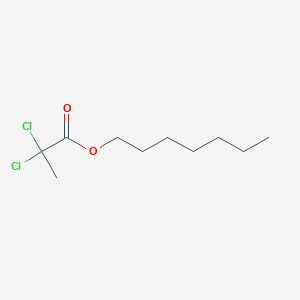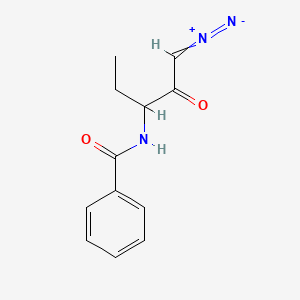
3-Benzamido-1-diazoniopent-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzamido-1-diazoniopent-1-en-2-olate is a diazonium compound known for its unique structure and reactivity. This compound is characterized by the presence of a diazonium group, which makes it highly reactive and useful in various chemical reactions. It is often used in organic synthesis and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-1-diazoniopent-1-en-2-olate typically involves the diazotization of an aromatic amine. The process begins with the reaction of an aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure the stability and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzamido-1-diazoniopent-1-en-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in the presence of a base.
Reduction: Sodium sulfite or hypophosphorous acid.
Major Products Formed
Substitution: Aryl halides, phenols, and nitriles.
Coupling: Azo dyes and pigments.
Reduction: Aromatic amines.
Wissenschaftliche Forschungsanwendungen
3-Benzamido-1-diazoniopent-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Benzamido-1-diazoniopent-1-en-2-olate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including nucleophilic substitution and coupling, to form new compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl benzimidazole: Known for its potent opioid effects.
Thiazoles: Have diverse biological activities, including antimicrobial and antifungal properties.
Uniqueness
3-Benzamido-1-diazoniopent-1-en-2-olate is unique due to its highly reactive diazonium group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and various industrial applications.
Eigenschaften
CAS-Nummer |
88473-84-1 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
N-(1-diazo-2-oxopentan-3-yl)benzamide |
InChI |
InChI=1S/C12H13N3O2/c1-2-10(11(16)8-14-13)15-12(17)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3,(H,15,17) |
InChI-Schlüssel |
GOPQXJDMCGUICO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C=[N+]=[N-])NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)
![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)
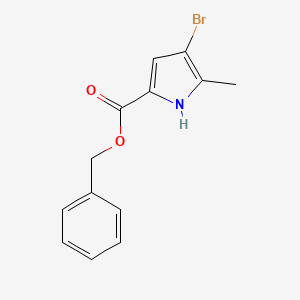
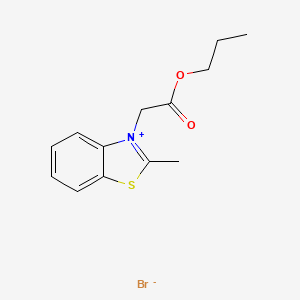

![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)


![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)
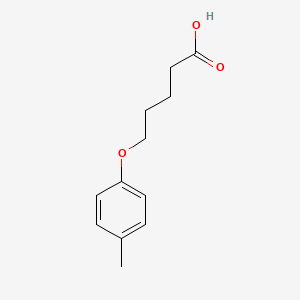
![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
